molecular formula C18H28O2 B8687142 Hexadeca-7,11-diynyl acetate CAS No. 62103-12-2

Hexadeca-7,11-diynyl acetate

Cat. No. B8687142
CAS RN: 62103-12-2
M. Wt: 276.4 g/mol
InChI Key: OJBBVRWULKDROR-UHFFFAOYSA-N
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Patent
US03996270

Procedure details

Two hundred and thirty grams of 1,5-decadiyne (1.7 mols) in 1200 ml of tetrahydrofuran is added to a suspension of 39 g (1.6 mols) of lithium amide in approximately 5 liters of liquid ammonia. After 3 hours, 224 g (0.85 mol) of the tetrahydropyranyl ether of hexamethylene bromohydrin was added to the deep red solution, and the mixture was then stirred overnight. Most of the ammonia was allowed to evaporate and water is then cautiously added to the residue. The bottom aqueous layer is extracted once with ether and combined with the upper organic layer, which is then washed once with water, followed by saturated salt solution. Ether and THF are removed on a roto vap and the residue is refluxed for 4 hours with a mixture of 500 ml glacial acetic acid and 100 ml of acetyl chloride. Then about 400 ml of acetic acid and other low boiling products are distilled off and residue is poured into ice water. The lower aqueous layer is extracted with ether, combined with the upper layer, washed, etc., and distilled, yielding 145 g (0.52 mols) 7,11-hexadecadiynyl acetate by 130°-132°/torr, nD21 1.4706 (61% based on starting THP derivative of hexamethylene bromohydrin).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 mol
Type
reactant
Reaction Step Two
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
liquid
Quantity
5 L
Type
solvent
Reaction Step Two
Quantity
224 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH2:3][CH2:4][C:5]#[C:6][CH2:7][CH2:8][CH2:9][CH3:10].[NH2-].[Li+].N.[O:14]1CCC[CH2:16][CH:15]1[O:20]C1CCCCO1.[CH2:27](Br)[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32]O>O1CCCC1>[C:15]([O:20][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[C:8][CH2:9][CH2:10][C:32]#[C:31][CH2:30][CH2:29][CH2:28][CH3:27])(=[O:14])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCO)Br
Step Two
Name
Quantity
1.7 mol
Type
reactant
Smiles
C#CCCC#CCCCC
Name
Quantity
39 g
Type
reactant
Smiles
[NH2-].[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
1200 mL
Type
solvent
Smiles
O1CCCC1
Name
liquid
Quantity
5 L
Type
solvent
Smiles
Step Three
Name
Quantity
224 g
Type
reactant
Smiles
O1C(CCCC1)OC1OCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCO)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was then stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to evaporate
ADDITION
Type
ADDITION
Details
water is then cautiously added to the residue
EXTRACTION
Type
EXTRACTION
Details
The bottom aqueous layer is extracted once with ether
WASH
Type
WASH
Details
is then washed once with water
CUSTOM
Type
CUSTOM
Details
Ether and THF are removed on a roto vap
TEMPERATURE
Type
TEMPERATURE
Details
the residue is refluxed for 4 hours with a mixture of 500 ml glacial acetic acid and 100 ml of acetyl chloride
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
Then about 400 ml of acetic acid and other low boiling products are distilled off
ADDITION
Type
ADDITION
Details
residue is poured into ice water
EXTRACTION
Type
EXTRACTION
Details
The lower aqueous layer is extracted with ether
WASH
Type
WASH
Details
washed
DISTILLATION
Type
DISTILLATION
Details
etc., and distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)OCCCCCCC#CCCC#CCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.52 mol
AMOUNT: MASS 145 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.